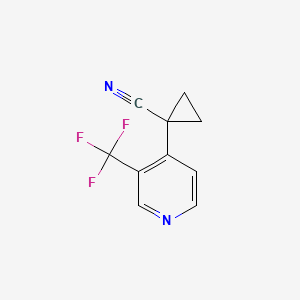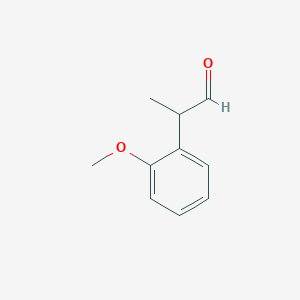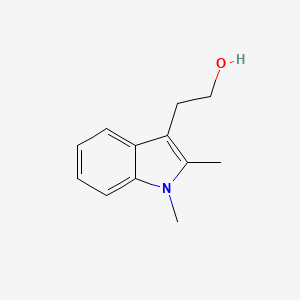
1,2-Dimethyl-1h-indole-3-ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,2-Dimethyl-1h-indol-3-yl)ethan-1-ol is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities . This compound, specifically, features an indole core with two methyl groups at the 1 and 2 positions and an ethan-1-ol group at the 3 position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 2-(1,2-Dimethyl-1h-indol-3-yl)ethan-1-ol, often involves the construction of the indole ring followed by functionalization. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions . Another approach is the Bartoli indole synthesis, which uses nitroarenes and vinyl Grignard reagents .
Industrial Production Methods
Industrial production of indole derivatives typically involves large-scale application of these synthetic routes, with optimization for yield and purity. Catalysts and specific reaction conditions are tailored to ensure efficient production. For instance, the use of palladium-catalyzed cross-coupling reactions has been explored for the synthesis of various indole derivatives .
化学反应分析
Types of Reactions
2-(1,2-Dimethyl-1h-indol-3-yl)ethan-1-ol can undergo several types of chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the indole ring or the ethan-1-ol group.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethan-1-ol group can yield 2-(1,2-Dimethyl-1h-indol-3-yl)ethanal or 2-(1,2-Dimethyl-1h-indol-3-yl)ethanoic acid .
科学研究应用
2-(1,2-Dimethyl-1h-indol-3-yl)ethan-1-ol has diverse applications in scientific research:
作用机制
The mechanism of action of 2-(1,2-Dimethyl-1h-indol-3-yl)ethan-1-ol involves its interaction with specific molecular targets. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity. For example, they can inhibit enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain . The exact pathways and targets depend on the specific derivative and its structure .
相似化合物的比较
Similar Compounds
Tryptophol: Another indole derivative with a similar structure, featuring an ethanol group at the 3-position.
Indole-3-acetic acid: A plant hormone with a carboxylic acid group at the 3-position.
Uniqueness
2-(1,2-Dimethyl-1h-indol-3-yl)ethan-1-ol is unique due to the presence of two methyl groups at the 1 and 2 positions of the indole ring, which can influence its chemical reactivity and biological activity . This structural feature distinguishes it from other indole derivatives and can lead to different interactions with molecular targets .
属性
分子式 |
C12H15NO |
|---|---|
分子量 |
189.25 g/mol |
IUPAC 名称 |
2-(1,2-dimethylindol-3-yl)ethanol |
InChI |
InChI=1S/C12H15NO/c1-9-10(7-8-14)11-5-3-4-6-12(11)13(9)2/h3-6,14H,7-8H2,1-2H3 |
InChI 键 |
SCEQUIRLFLQSGU-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=CC=CC=C2N1C)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


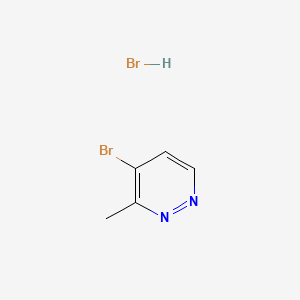
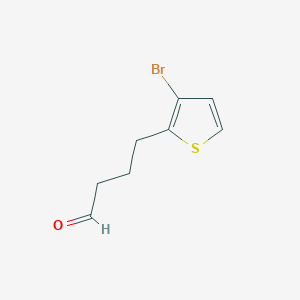
![2-(chloromethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene](/img/structure/B13604288.png)
![4-(Trifluoromethyl)-1-[(hydroxyamino)methyl]benzene](/img/structure/B13604303.png)
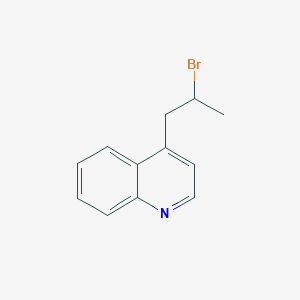
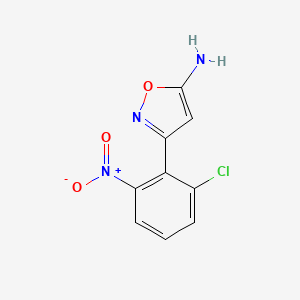
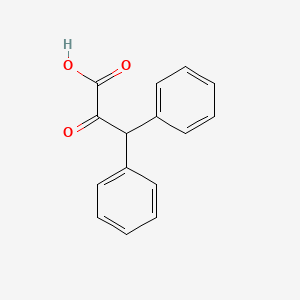
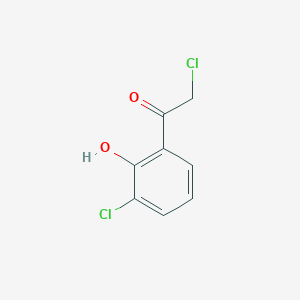
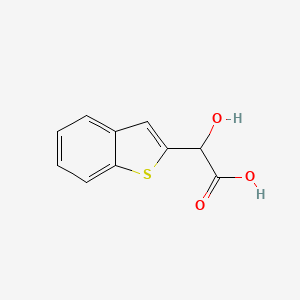
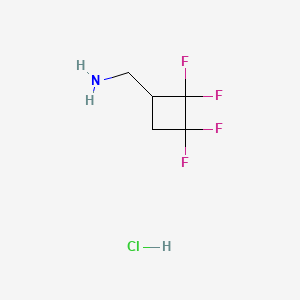
![N-benzyl-2-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]acetamide](/img/structure/B13604374.png)
![(1r)-1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethan-1-amine](/img/structure/B13604376.png)
